![molecular formula C18H20N4O7S B2679069 3-[4-(2,6-Dimethoxy-pyrimidin-4-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester CAS No. 304669-24-7](/img/structure/B2679069.png)
3-[4-(2,6-Dimethoxy-pyrimidin-4-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C18H20N4O7S. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Additionally, it has various functional groups attached to it, including a sulfamoyl group (-SO2NH2), a carbamoyl group (-CONH2), and an acrylic acid ethyl ester group (-CO2C2H5).Scientific Research Applications
Synthesis and Reactivity
- A study on the synthesis and reactions of heterocyclic systems fused to a thiophene moiety using citrazinic acid as a synthon highlights the creation of pyridines, pyrimidinones, and oxazinones with potential anti-inflammatory activity. This process involves starting with acryloyl pyridine and proceeding through a series of reactions including treatment with cyanothioacetamide, ethyl chloroacetate, and ammonium acetate to afford derivatives with reported good anti-inflammatory activity comparable to Prednisolone® (Amr et al., 2007).
- Research on EDC/NHS activation mechanisms between PAA and PMAA brushes and their amidation reactions provides insights into the immobilization of biomolecules via amide linkage, a key technique in biochip, biosensor, and biomaterial performance (Wang et al., 2011).
Bioactive Molecule Development
- The synthesis of heterocyclic β-amino acids and their derivatives presents a methodology for creating bioactive molecules, demonstrating the utility of such compounds in peptide and peptidomimetic synthesis (Bovy & Rico, 1993).
- A novel study on a V(IV)O-pyrimidinone complex explores its synthesis, solution speciation, and human serum protein binding, indicating potential applications in medicinal chemistry and drug development (Gonçalves et al., 2013).
Polymer Science and Material Chemistry
- The combustion behaviors of chemically modified polyacrylonitrile polymers containing phosphorylamino groups discuss the significant increases in flame retardance of polymers, pointing towards applications in materials science and engineering (Joseph & Tretsiakova-McNally, 2012).
- Research on biocompatible thermoresponsive polymers with pendent oligo(ethylene glycol) chains and cyclic ortho ester groups explores the synthesis of polymers that exhibit association behaviors below the cloud point, suggesting applications in drug delivery and responsive materials (Qiao et al., 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl (E)-4-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-4-oxobut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O7S/c1-4-29-17(24)10-9-15(23)19-12-5-7-13(8-6-12)30(25,26)22-14-11-16(27-2)21-18(20-14)28-3/h5-11H,4H2,1-3H3,(H,19,23)(H,20,21,22)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHQWOMGRRNVGP-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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